Vanitrope: A Technical Guide to its Chemical Structure, Properties, and Synthesis
Vanitrope: A Technical Guide to its Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
Vanitrope is a derivative of phenol with an ethoxy and a propenyl substituent on the benzene ring. The trans-(E)-isomer is the more common and aromatically significant form.
Chemical Identifiers:
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IUPAC Name: 2-ethoxy-5-[(E)-prop-1-enyl]phenol
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CAS Number: 94-86-0[2]
Physicochemical Properties
A summary of the key physicochemical properties of Vanitrope is presented in Table 1.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [1][3][5] |
| Odor | Intensely sweet, vanilla-like, with clove, spicy, and woody notes | [1][5] |
| Melting Point | 86-88 °C | [1][3] |
| Boiling Point | 116 °C at 2 mmHg | [3] |
| Solubility | Insoluble in water; soluble in ethanol and most organic solvents | [1][3] |
| Vapor Pressure | 0.000281 mmHg at 25 °C | [3] |
Spectroscopic Data
While detailed experimental protocols for the spectroscopic analysis of Vanitrope are not publicly available, data from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS) can be found in chemical databases like PubChem. This data is crucial for the structural elucidation and purity assessment of the compound.
Synthesis of Vanitrope from Eugenol
The most common synthetic route to Vanitrope starts from eugenol, a readily available natural product. The synthesis involves two key transformations: isomerization of the allyl group to a propenyl group and etherification/demethylation of the phenolic and methoxy groups.
Putative Experimental Protocol
The following protocol is a generalized procedure based on known chemical transformations for similar compounds. Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, would be necessary to achieve high yields and purity.
Step 1: Isomerization of Eugenol to Isoeugenol
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Principle: The terminal double bond of the allyl group in eugenol is shifted to a more stable internal position to form isoeugenol. This is typically achieved by heating eugenol in the presence of a strong base.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve eugenol in a suitable high-boiling solvent such as ethylene glycol.
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Add a strong base, for example, potassium hydroxide.
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Heat the reaction mixture to reflux and maintain for several hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction mixture and neutralize with a suitable acid.
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Extract the isoeugenol with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude isoeugenol by vacuum distillation.
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Step 2: Ethylation of Isoeugenol and Selective Demethylation
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Principle: This step involves the ethylation of the phenolic hydroxyl group of isoeugenol, followed by the selective demethylation of the methoxy group to yield Vanitrope.
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Procedure:
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Dissolve the purified isoeugenol in a suitable polar aprotic solvent like dimethylformamide (DMF).
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Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.
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Add an ethylating agent, for example, diethyl sulfate, dropwise to the reaction mixture.
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Stir the reaction at an elevated temperature until the ethylation is complete (monitored by TLC or GC).
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For the demethylation step, a stronger nucleophile or a Lewis acid would be required to cleave the methyl ether without affecting the ethyl ether. This is a challenging step that requires careful selection of reagents and reaction conditions.
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After the reaction, quench the mixture, extract the product, and purify it using column chromatography or recrystallization.
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Synthesis Workflow Diagram
Caption: Putative synthesis workflow for Vanitrope from Eugenol.
Biological Activity and Signaling Pathways
Olfactory Receptor Interaction
The primary biological effect of Vanitrope is its interaction with olfactory receptors (ORs) in the nasal cavity, leading to the perception of its characteristic aroma. While specific studies on Vanitrope's interaction with human ORs are not prevalent in the literature, the general mechanism of olfaction is well-understood.
The binding of an odorant molecule like Vanitrope to its specific G-protein coupled receptor (GPCR) on the surface of olfactory sensory neurons initiates a signaling cascade. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.
Olfactory Signaling Pathway Diagram
Caption: Generalized olfactory signaling pathway initiated by an odorant.
Potential Antioxidant Activity
Some sources suggest that Vanitrope may possess antioxidant properties.[6] Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. The potential antioxidant activity of Vanitrope could be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
Safety and Toxicology
According to safety data sheets (SDS), Vanitrope is classified as a skin and eye irritant.[5] Due to concerns about dermal sensitization and systemic toxicity, its use in consumer products is restricted by organizations such as the International Fragrance Association (IFRA).[1][4]
Toxicological Data Summary:
| Test | Route of Exposure | Species | Dose | Reference(s) |
| LD50 | Oral | Rat | 2400 mg/kg | [1] |
Conclusion
Vanitrope is a commercially important aroma chemical with a well-defined chemical structure and a range of interesting physicochemical properties. Its synthesis from eugenol, while not detailed in publicly accessible protocols, follows established principles of organic chemistry. The primary biological activity of Vanitrope is its interaction with olfactory receptors, leading to its characteristic scent. Further research into its specific receptor interactions and potential antioxidant properties could open new avenues for its application. Researchers and drug development professionals should be mindful of its toxicological profile and the regulatory restrictions on its use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. globethesis.com [globethesis.com]
- 4. An odorant receptor tuned to an attractive plant volatile vanillin in Spodoptera litura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102659536A - Method for synthesizing o-hydroxy phenyl ether - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
